molecular formula C13H17NO B14247052 13-Aminotrideca-2,4,6,10,12-pentaenal CAS No. 189322-56-3

13-Aminotrideca-2,4,6,10,12-pentaenal

Cat. No.: B14247052
CAS No.: 189322-56-3
M. Wt: 203.28 g/mol
InChI Key: WUVCUWJSQOYYDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

13-Aminotrideca-2,4,6,10,12-pentaenal is an organic compound with the molecular formula C13H17NO. This compound is characterized by the presence of an amino group (-NH2) and multiple conjugated double bonds, making it a polyunsaturated aldehyde. The structure of this compound includes a chain of 13 carbon atoms with double bonds at positions 2, 4, 6, 10, and 12, and an amino group at position 13.

Preparation Methods

The synthesis of 13-Aminotrideca-2,4,6,10,12-pentaenal can be achieved through various synthetic routes. One common method involves the condensation of appropriate aldehydes and amines under controlled conditions. The reaction typically requires a catalyst, such as an acid or base, to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

13-Aminotrideca-2,4,6,10,12-pentaenal undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the aldehyde group can yield primary alcohols. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Reagents such as alkyl halides or acyl chlorides are commonly used in these reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in carboxylic acids, while reduction yields alcohols.

Scientific Research Applications

13-Aminotrideca-2,4,6,10,12-pentaenal has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its multiple double bonds make it a versatile intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its unique structure may allow it to interact with specific biological targets.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 13-Aminotrideca-2,4,6,10,12-pentaenal involves its interaction with various molecular targets. The compound’s amino group and conjugated double bonds allow it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways. The specific pathways involved depend on the biological context and the concentration of the compound.

Comparison with Similar Compounds

13-Aminotrideca-2,4,6,10,12-pentaenal can be compared with other similar compounds, such as:

    13-Aminotrideca-2,4,6,8,10,12-hexaenal: This compound has an additional double bond, which may alter its reactivity and biological activity.

    13-Aminotrideca-2,4,6,10,12-pentaenoic acid: The carboxylic acid derivative of this compound, which may have different chemical and biological properties.

    13-Aminotrideca-2,4,6,10,12-pentaenol: The alcohol derivative, which may be used in different synthetic applications.

The uniqueness of this compound lies in its specific arrangement of double bonds and functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

189322-56-3

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

13-aminotrideca-2,4,6,10,12-pentaenal

InChI

InChI=1S/C13H17NO/c14-12-10-8-6-4-2-1-3-5-7-9-11-13-15/h1,3,5-13H,2,4,14H2

InChI Key

WUVCUWJSQOYYDU-UHFFFAOYSA-N

Canonical SMILES

C(CC=CC=CN)C=CC=CC=CC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.